Barium silicate

Overview

Description

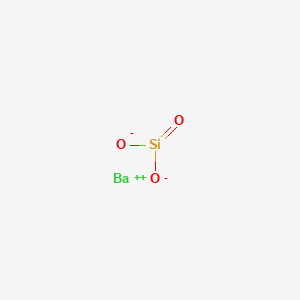

Barium silicate, also known as this compound, is a chemical compound with the molecular formula BaSiO3. It is a white, odorless powder that is insoluble in water. This compound is primarily used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium silicate can be synthesized through several methods. One common method involves the reaction of barium hydroxide with silicic acid. The reaction is typically carried out in an aqueous solution at elevated temperatures to ensure complete reaction:

Ba(OH)2+H2SiO3→BaSiO3+2H2O

Another method involves the reaction of barium chloride with sodium silicate in an aqueous solution, followed by precipitation of the this compound:

BaCl2+Na2SiO3→BaSiO3+2NaCl

Industrial Production Methods

In industrial settings, silicic acid, barium salt is often produced by reacting barium carbonate with silica at high temperatures. This method is preferred for large-scale production due to its efficiency and cost-effectiveness:

BaCO3+SiO2→BaSiO3+CO2

Chemical Reactions Analysis

Types of Reactions

Barium silicate undergoes various chemical reactions, including:

Oxidation and Reduction: While silicic acid, barium salt itself is not typically involved in redox reactions, it can act as a catalyst in certain oxidation-reduction processes.

Substitution Reactions: It can participate in substitution reactions where the barium ion is replaced by other metal ions.

Hydrolysis: In the presence of strong acids or bases, silicic acid, barium salt can undergo hydrolysis to form silicic acid and barium hydroxide.

Common Reagents and Conditions

Oxidation: Requires an oxidizing agent such as hydrogen peroxide or potassium permanganate.

Reduction: Requires a reducing agent such as sodium borohydride.

Substitution: Involves metal salts like sodium chloride or potassium nitrate.

Hydrolysis: Requires strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

Oxidation and Reduction: Typically, the products depend on the specific reactants used.

Substitution: Results in the formation of new metal silicates.

Hydrolysis: Produces silicic acid and barium hydroxide.

Scientific Research Applications

Barium silicate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other barium compounds.

Biology: Investigated for its potential use in biomineralization processes and as a component in bioactive materials.

Medicine: Explored for its potential use in drug delivery systems and as a radiopaque agent in medical imaging.

Industry: Utilized in the production of ceramics, glass, and as a filler material in rubber and plastics.

Mechanism of Action

The mechanism by which silicic acid, barium salt exerts its effects varies depending on its application. In catalysis, it provides a surface for reactants to adsorb and react, thereby increasing the reaction rate. In biomineralization, it acts as a scaffold for the deposition of biological minerals. In drug delivery, it can encapsulate active pharmaceutical ingredients and release them in a controlled manner.

Comparison with Similar Compounds

Barium silicate can be compared with other similar compounds such as:

Calcium Silicate (CaSiO3): Similar in structure but contains calcium instead of barium. It is used in construction materials and as an anti-caking agent.

Magnesium Silicate (MgSiO3): Contains magnesium and is used as a food additive and in pharmaceuticals.

Zinc Silicate (ZnSiO3): Contains zinc and is used in the production of phosphors and as a corrosion inhibitor.

Uniqueness

This compound is unique due to its high thermal stability and its ability to act as a catalyst in various chemical reactions. Its applications in biomineralization and drug delivery also set it apart from other silicates.

Biological Activity

Barium silicate (BaSiO₃) is an inorganic compound that has garnered attention for its various biological applications, particularly in the fields of biomedicine and materials science. This article explores the biological activity of this compound, focusing on its effects on bone regeneration, mechanical properties in biomedical applications, and its potential as a catalyst.

Overview of this compound

This compound is a silicate mineral that can exist in various forms, including nanoparticles. Its unique properties, such as biocompatibility and mechanical strength, make it suitable for various applications in medicine, particularly in bone healing and tissue engineering.

Biological Activity

1. Bone Regeneration

Recent studies have demonstrated that this compound exhibits significant potential for enhancing bone regeneration. For instance, barium oxide-doped magnesium silicate (BaO-MgS) nanopowders were implanted in rat tibia fractures, showing improved osteogenesis and vascularization compared to control groups. The study indicated that these materials facilitated new bone tissue formation while degrading over time, suggesting their suitability for bone healing applications .

Key Findings:

- Enhanced Osteogenesis: The presence of barium promotes the differentiation of osteoblastic cells, leading to increased new bone formation.

- Vascularization: this compound enhances the upregulation of vascular endothelial growth factor (VEGF), which is crucial for angiogenesis and subsequent bone healing.

- Degradability: The degradation products of this compound are weakly alkaline, which is favorable for cellular growth and tissue regeneration .

2. Mechanical Properties in Biomedical Applications

This compound has been incorporated into resin nanoceramics (RNCs) to improve their mechanical properties. A study evaluated different compositions of RNCs containing varying amounts of this compound. Results showed that increasing the this compound content significantly enhanced compressive strength and fracture toughness compared to control samples without this compound .

Table 1: Mechanical Properties of RNCs with Varying this compound Content

| Sample | Compressive Strength (MPa) | Fracture Toughness (MPa·m^0.5) |

|---|---|---|

| B0/P10 (Control) | 80 | 1.5 |

| B5/P5 | 95 | 1.8 |

| B6/P4 | 110 | 2.0 |

| B6.7/P3.3 | 105 | 2.1 |

- Observations: The study concluded that RNCs with more than 50% this compound exhibited superior mechanical properties, making them suitable for load-bearing applications in dental and orthopedic fields .

3. Catalytic Activity

This compound nanoparticles have also been investigated for their catalytic properties, particularly in organic synthesis. They have been shown to act as efficient catalysts for the preparation of pharmacologically relevant compounds like α-benzyl amino coumarin derivatives .

Key Findings:

- Catalytic Efficiency: this compound demonstrates good recyclability and stability as a catalyst across multiple reaction cycles.

- Pharmacological Applications: The derivatives produced exhibit a broad spectrum of pharmacological activities, including antioxidant and antimicrobial properties.

Case Studies

Case Study 1: Bone Healing in Rats

A study involving BaO-doped MgS nanopowders showed significant improvements in bone healing within five weeks post-implantation in rats. The results indicated that these materials not only promoted osteogenesis but also exhibited good biocompatibility with host tissues .

Case Study 2: Mechanical Strength Enhancement

Research on RNCs revealed that the incorporation of this compound significantly improved their mechanical properties, making them viable candidates for use in dental restorations where strength is critical .

Properties

IUPAC Name |

barium(2+);dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.O3Si/c;1-4(2)3/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOQPOVBDRFNIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaSiO3, BaO3Si | |

| Record name | barium metasilicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12650-28-1, 13255-26-0 | |

| Record name | Silicic acid, barium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), barium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013255260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid, barium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium metasilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silicic acid, barium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.